3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is a chemical compound classified as an organosulfur compound, specifically belonging to the family of benzisothiazoles. It is recognized for its potential therapeutic applications, particularly in the field of psychiatry and neurology. This compound is characterized by its structure, which includes a benzothiazole ring fused to a phenethylamine moiety, contributing to its pharmacological properties.
The compound can be sourced from various chemical suppliers and has been referenced in several scientific studies and patents. It is often synthesized in laboratory settings for research purposes related to its biological activity.
The synthesis of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves several key steps:
The synthesis may require specific reagents and conditions, including:
The molecular structure of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione can be represented as follows:
The compound's structural data can be represented using various notations:
CC(C1=CC=CC=C1)N(C2=C(S1)N=C(C(=O)O)C=C2)CInChI=1S/C15H14N2O2S/c1-10(2)8-6-4-5-7-9-11(8)14(18)17(19)15(20)12(16)13(3)21/h4-7H,10H2,1-3H3,(H,18,19)(H,16,17)3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione can participate in various chemical reactions:
These reactions typically require specific conditions such as:
The mechanism of action for 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione primarily involves its interaction with neurotransmitter receptors in the brain:
Pharmacological studies indicate that this compound may have antipsychotic properties similar to other compounds used in treating schizophrenia and bipolar disorder.
The physical properties include:
Key chemical properties include:
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione has several potential applications:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and biological activity profile. Further research could elucidate additional therapeutic uses and enhance our understanding of its mechanisms.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7